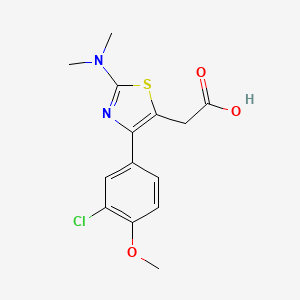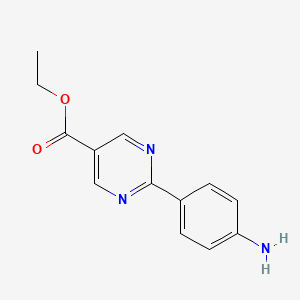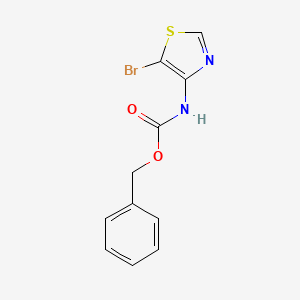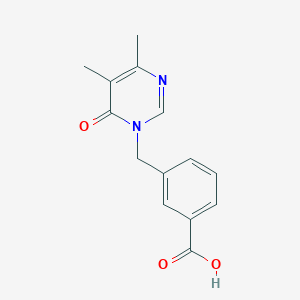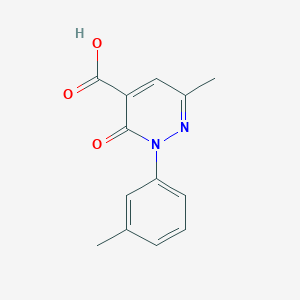
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C14H12FNO3 It is characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to a cyclobutanecarboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is known for its selectivity and efficiency in forming the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Applications De Recherche Scientifique
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and fluorophenyl group can interact with enzymes, receptors, or other proteins, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid
- 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Uniqueness
1-(5-(4-Fluorophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid is unique due to its combination of a fluorophenyl group, isoxazole ring, and cyclobutanecarboxylic acid moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H12FNO3 |
|---|---|
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
1-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c15-10-4-2-9(3-5-10)11-8-12(16-19-11)14(13(17)18)6-1-7-14/h2-5,8H,1,6-7H2,(H,17,18) |
Clé InChI |
XUKQYXJACOIWDW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




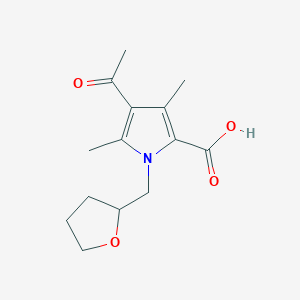


![(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride](/img/structure/B11798991.png)
